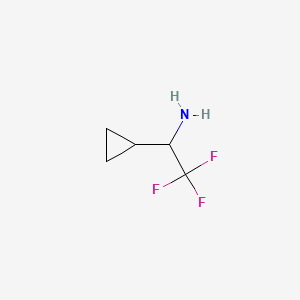

![molecular formula C10H13Cl2F3N2 B2510877 Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride CAS No. 2197053-07-7](/img/structure/B2510877.png)

Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution and condensation reactions. For instance, cyclohexylamine reacts with a pyrazole derivative to form a product through nucleophilic substitution . Although the exact synthesis of Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride is not detailed, similar synthetic routes could potentially be applied, with adjustments for the cyclopropyl group and the specific pyridinyl substituent.

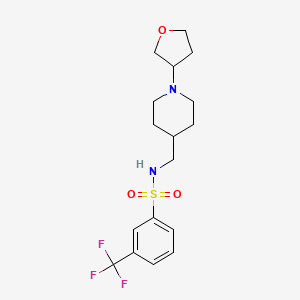

Molecular Structure Analysis

The molecular structure of compounds with cyclopropyl and pyridinyl groups can exhibit various conformations. For example, a compound with a cyclohexane and pyridine ring shows the rings to be almost planar and forming a significant dihedral angle . This suggests that in Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride, the cyclopropyl group could influence the overall molecular conformation and possibly the dihedral angle between the cyclopropyl group and the pyridinyl ring.

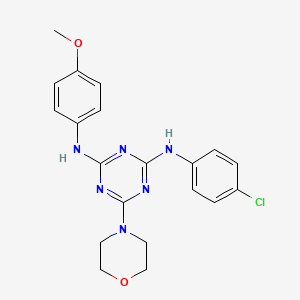

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of different functional groups. The papers describe interactions such as hydrogen bonding and electronic polarization in the molecules . These interactions are crucial in determining the reactivity and could be relevant to the chemical reactions involving Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride, especially considering the potential for hydrogen bonding with the amine group and the electron-withdrawing effect of the trifluoromethyl group.

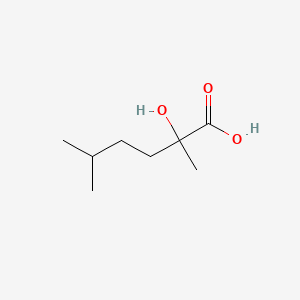

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular and crystal structures. Polymorphism is one aspect that can significantly affect these properties, as seen in a compound that exhibits different polymorphic forms with distinct molecular interactions and lattice energies . Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride may also exhibit polymorphism, which would influence its solubility, stability, and biological activity.

科学的研究の応用

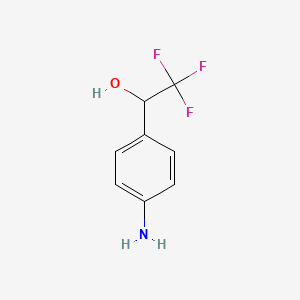

Synthesis and Bioactivity

Cyclopropane derivatives, closely related to Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride, are utilized for their bioactivity in various fields. For instance, N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas and related compounds have shown remarkable herbicidal and fungicidal activities, indicating potential agricultural applications (Tian, Song, Wang, & Liu, 2009).

Anticonvulsant Activity

Compounds similar to Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride have been synthesized and evaluated for anticonvulsant activities. Schiff bases of 3-aminomethyl pyridine, for example, have been observed to exhibit seizure protection, indicating potential in treating neurological disorders (Pandey & Srivastava, 2011).

Antiviral and Antibacterial Properties

Some cyclopropane derivatives have shown significant antiviral activities, particularly against influenza A virus, indicating their potential as antiviral agents. Similarly, their application in the synthesis of pyridone carboxylic acid antibacterial agents demonstrates their utility in developing new antibacterial drugs (Kolocouris et al., 1994; Uno et al., 1989).

Application in Organic Synthesis

Cyclopropane-containing compounds are integral in organic synthesis due to their unique spatial and electronic features. They are used in the direct cyclopropylation of cyclic amides and azoles, demonstrating their versatility in chemical syntheses (Gagnon et al., 2007).

Catalytic Activity

The use of cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride derivatives in catalysis is notable. For instance, palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including derivatives of cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride, have been synthesized and shown to exhibit catalytic activity, particularly in anticancer applications (Mbugua et al., 2020).

Photocytotoxicity and Cellular Imaging

Certain iron(III) complexes containing cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride related compounds have demonstrated photocytotoxicity in red light, making them useful in cellular imaging and cancer treatment (Basu et al., 2014; Basu et al., 2015).

作用機序

特性

IUPAC Name |

cyclopropyl-[5-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-3-7(4-15-5-8)9(14)6-1-2-6;;/h3-6,9H,1-2,14H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZKALDJNHZOOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC(=CN=C2)C(F)(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2510797.png)

![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)

![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)

![1-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea](/img/structure/B2510813.png)

![2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510817.png)